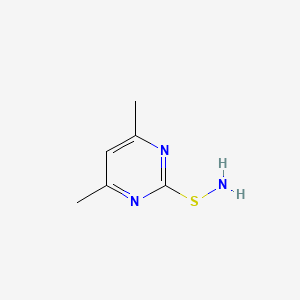![molecular formula C17H14O2 B14675178 1-Methylspiro[cyclopropane-2,9'-fluorene]-1-carboxylic acid CAS No. 41826-00-0](/img/structure/B14675178.png)
1-Methylspiro[cyclopropane-2,9'-fluorene]-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methylspiro[cyclopropane-2,9’-fluorene]-1-carboxylic acid is a unique organic compound characterized by its spirocyclic structure. This compound features a cyclopropane ring fused to a fluorene moiety, with a carboxylic acid functional group attached to the cyclopropane ring. The spirocyclic structure imparts significant strain and unique reactivity to the molecule, making it an interesting subject of study in organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methylspiro[cyclopropane-2,9’-fluorene]-1-carboxylic acid typically involves the reaction of fluorene-9-one azine with dimethyloxosulfonium methylide. . The reaction conditions include the use of an excess of dimethyloxosulfonium methylide to ensure complete conversion of the starting materials.
Industrial Production Methods: While specific industrial production methods for 1-Methylspiro[cyclopropane-2,9’-fluorene]-1-carboxylic acid are not well-documented, the Corey–Chaykovsky reaction provides a scalable route for its synthesis. The reaction’s efficiency and relatively mild conditions make it suitable for larger-scale production.
Análisis De Reacciones Químicas
Types of Reactions: 1-Methylspiro[cyclopropane-2,9’-fluorene]-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The carboxylic acid can be reduced to an alcohol or other reduced forms.
Substitution: The spirocyclic structure allows for nucleophilic substitution reactions, particularly at the cyclopropane ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines and halides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Oxidized derivatives of the carboxylic acid group.
Reduction: Alcohols and other reduced forms of the carboxylic acid.
Substitution: Various substituted spirocyclic compounds depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-Methylspiro[cyclopropane-2,9’-fluorene]-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which 1-Methylspiro[cyclopropane-2,9’-fluorene]-1-carboxylic acid exerts its effects is primarily through its spirocyclic structure, which imparts significant strain and reactivity. This strain allows the compound to interact with various molecular targets, including enzymes and receptors, potentially leading to biological activity. The pathways involved often include nucleophilic attack on the strained cyclopropane ring, leading to ring-opening and subsequent reactions.
Comparación Con Compuestos Similares
Spiro[cyclopropane-1,2’-steroids]: These compounds also feature a spirocyclic structure with a cyclopropane ring and exhibit similar reactivity.
Spiro[cyclopropane-1,9’-fluorene]: A closely related compound with similar synthetic routes and reactivity.
Uniqueness: 1-Methylspiro[cyclopropane-2,9’-fluorene]-1-carboxylic acid is unique due to the presence of the carboxylic acid group, which imparts additional reactivity and potential for further functionalization. Its specific spirocyclic structure also distinguishes it from other spiro compounds, providing unique opportunities for research and application.
Propiedades
Número CAS |
41826-00-0 |
|---|---|
Fórmula molecular |
C17H14O2 |
Peso molecular |
250.29 g/mol |
Nombre IUPAC |
1-methylspiro[cyclopropane-2,9'-fluorene]-1-carboxylic acid |
InChI |
InChI=1S/C17H14O2/c1-16(15(18)19)10-17(16)13-8-4-2-6-11(13)12-7-3-5-9-14(12)17/h2-9H,10H2,1H3,(H,18,19) |
Clave InChI |
PHQFNGVEURDSTJ-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC12C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


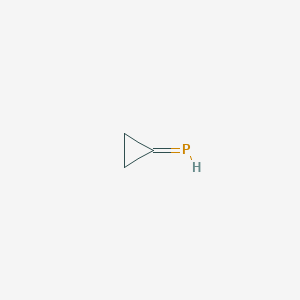
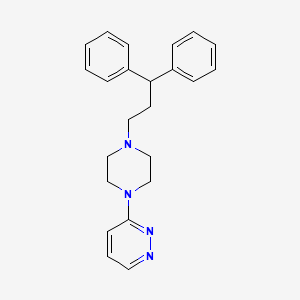

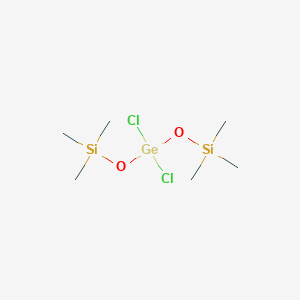
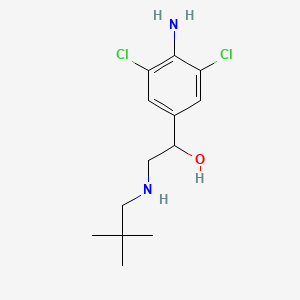
![[(1,2-Dichloro-3,3,3-trifluoroprop-1-en-1-yl)sulfanyl]benzene](/img/structure/B14675150.png)
![o,o-Diethyl s-[(5-methoxy-1,3,4-thiadiazol-2-yl)methyl] phosphorodithioate](/img/structure/B14675151.png)

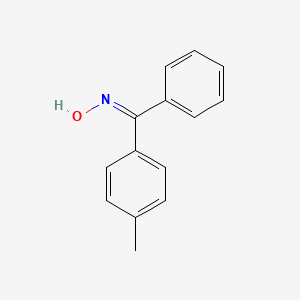



![2-(1,3-Benzothiazol-2-yl)-5-[4-(dimethylamino)phenyl]penta-2,4-dienenitrile](/img/structure/B14675166.png)
